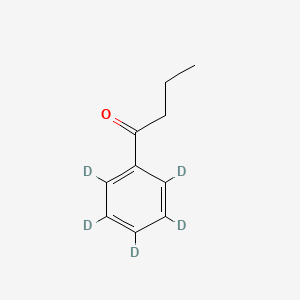

Butyrophenone-2',3',4',5',6'-D5

Description

Significance of Deuterated Analogs in Chemical and Pharmaceutical Sciences

The strategic replacement of hydrogen with deuterium (B1214612) in a molecule, a process known as deuteration, offers several advantages in scientific research. pharmaffiliates.com Deuterated compounds are nearly identical to their non-deuterated (protium) counterparts in terms of size and shape. hwb.gov.in However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.orglibretexts.org

This KIE is a powerful tool in elucidating reaction mechanisms and studying metabolic pathways. nih.govnih.govclearsynth.com In pharmaceutical sciences, deuteration can intentionally slow down the metabolism of a drug, potentially leading to improved pharmacokinetic profiles. pharmaffiliates.comresearchgate.net

Furthermore, deuterated compounds are invaluable in analytical chemistry, especially in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comeurisotop.com In MS, they are widely used as internal standards for accurate quantification of the non-deuterated analyte in complex biological matrices. texilajournal.comclearsynth.comscioninstruments.com This is because the deuterated standard co-elutes with the analyte and exhibits similar ionization behavior, compensating for variations during sample preparation and analysis. texilajournal.com

Overview of Butyrophenone-2',3',4',5',6'-D5 as a Stable Isotope Labeled Research Compound

This compound is a stable, non-radioactive isotopically labeled compound. hwb.gov.in The five deuterium atoms on the phenyl ring give it a distinct mass from the unlabeled butyrophenone (B1668137), making it an ideal internal standard for the quantitative analysis of butyrophenone and its derivatives in various research applications. scbt.com

The butyrophenone chemical scaffold is the basis for a number of neuroleptic drugs. dtic.milnih.govnih.gov Therefore, the deuterated analog, Butyrophenone-d5, is a crucial tool for researchers studying the pharmacokinetics and metabolism of this class of compounds. It allows for precise measurement of drug concentrations in biological samples, aiding in the understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. hwb.gov.in

Below are the key chemical and physical properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₇D₅O |

| CAS Number | 39058-44-1 |

| Molecular Weight | 153.24 g/mol pharmaffiliates.com |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not specified for the deuterated form. For unlabeled butyrophenone: ~232 °C |

| Melting Point | Not specified for the deuterated form. For unlabeled butyrophenone: 11-14 °C |

| Flash Point | For unlabeled butyrophenone: 89 °C (192 °F) thegoodscentscompany.com |

| Density | For unlabeled butyrophenone: 0.988 g/cm³ thegoodscentscompany.com |

| Refractive Index | For unlabeled butyrophenone: 1.519 thegoodscentscompany.com |

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Synonyms | Phenyl Propyl Ketone-d5, 1-Phenyl-1-butanone-d5 | cdnisotopes.com |

| Unlabeled CAS | 495-40-9 | cdnisotopes.com |

| Shipping | Non-hazardous for transport | cdnisotopes.com |

| Storage | Room temperature | cdnisotopes.com |

Properties

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAXUULYPJSKH-LOOCXSPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Spectroscopic Characterization of Butyrophenone 2 ,3 ,4 ,5 ,6 D5

Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Butyrophenone-2',3',4',5',6'-D5 involves the selective replacement of the five hydrogen atoms on the phenyl ring of butyrophenone (B1668137) with deuterium atoms. A common and effective method for achieving such aromatic deuteration is through acid-catalyzed hydrogen-deuterium (H/D) exchange.

This electrophilic aromatic substitution reaction is typically carried out by treating the parent compound, butyrophenone, with a strong deuterated acid in a deuterium-rich solvent. A widely used system for this purpose is deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). The mechanism involves the protonation (or in this case, deuteronation) of the aromatic ring by the strong acid to form a resonance-stabilized carbocation, also known as an arenium ion. Subsequent loss of a proton (H⁺) from the ring is statistically less likely in a deuterium-rich environment than the loss of a deuteron (B1233211) (D⁺), leading to the gradual replacement of aromatic hydrogens with deuterium over time. To drive the equilibrium towards the desired pentadeuterated product, a large excess of the deuterated reagent is often employed, and the reaction may be heated to increase the rate of exchange.

Alternative methods for deuterium incorporation into aromatic rings include transition-metal-catalyzed H/D exchange. Catalysts based on palladium, platinum, or ruthenium can facilitate the exchange under milder conditions and can sometimes offer different selectivity. For instance, palladium on carbon (Pd/C) in the presence of D₂ gas or D₂O can be an effective system for deuterating aromatic compounds.

Spectroscopic Characterization Techniques for Isotopic Purity and Structural Confirmation

Once the synthesis is complete, it is crucial to verify the structure of the product and determine the extent of deuterium incorporation. High-resolution spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules. In the context of deuterated compounds, both ¹H and ¹³C NMR provide critical information.

For this compound, the ¹H NMR spectrum is expected to show a significant change compared to its non-deuterated counterpart. The signals corresponding to the aromatic protons (typically found in the region of 7.4-8.0 ppm for butyrophenone) will be absent or significantly diminished, confirming the successful substitution of these hydrogens with deuterium. The signals for the aliphatic protons of the butyryl chain (the α, β, and γ protons) should remain, although their multiplicity might be simplified due to the absence of coupling with the aromatic protons.

In the ¹³C NMR spectrum, the carbons of the deuterated phenyl ring will exhibit characteristic changes. The signals for these carbons will be observed as multiplets due to coupling with deuterium (which has a nuclear spin I = 1), and their resonance frequencies may be slightly shifted (an isotopic shift). The most notable effect is the significant reduction in the intensity of the signals for the deuterated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and longer relaxation times.

| Compound | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|

| Butyrophenone | ~7.95 (m, 2H, ortho-H), ~7.55 (m, 1H, para-H), ~7.45 (m, 2H, meta-H), 2.93 (t, 2H, α-CH₂), 1.77 (sext, 2H, β-CH₂), 1.00 (t, 3H, γ-CH₃) | ~200.0 (C=O), ~137.0 (ipso-C), ~133.0 (para-C), ~128.5 (meta-C), ~128.0 (ortho-C), ~38.5 (α-C), ~18.0 (β-C), ~14.0 (γ-C) |

| This compound | 2.93 (t, 2H, α-CH₂), 1.77 (sext, 2H, β-CH₂), 1.00 (t, 3H, γ-CH₃) | ~200.0 (C=O), ~137.0 (ipso-C, reduced intensity, multiplet), ~133.0 (para-C, reduced intensity, multiplet), ~128.5 (meta-C, reduced intensity, multiplet), ~128.0 (ortho-C, reduced intensity, multiplet), ~38.5 (α-C), ~18.0 (β-C), ~14.0 (γ-C) |

Mass Spectrometry in Isotopic Enrichment Verification

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for confirming isotopic labeling. By comparing the mass spectrum of the deuterated compound with that of the unlabeled starting material, the degree of deuterium incorporation can be precisely quantified.

For butyrophenone (C₁₀H₁₂O), the calculated monoisotopic mass is approximately 148.09 g/mol . The mass spectrum of this compound (C₁₀H₇D₅O) is expected to show a molecular ion peak [M]⁺ at m/z 153, which is 5 mass units higher than that of the unlabeled compound, corresponding to the replacement of five hydrogen atoms with five deuterium atoms. The relative intensities of the peaks at m/z 148, 149, 150, 151, 152, and 153 in the molecular ion region can be used to calculate the isotopic distribution and thus the average deuterium incorporation.

| Compound | Molecular Formula | Expected Molecular Ion Peak (m/z) |

|---|---|---|

| Butyrophenone | C₁₀H₁₂O | 148 |

| This compound | C₁₀H₇D₅O | 153 |

This compound as a Precursor in the Synthesis of Novel Deuterated Compounds

While specific examples of the use of this compound as a synthetic precursor are not extensively documented in the available literature, its potential as a building block for novel deuterated compounds is significant, particularly in the field of medicinal chemistry.

The butyrophenone scaffold is the core structure of a class of antipsychotic drugs, including haloperidol (B65202) and benperidol. The metabolic pathways of these drugs often involve modifications of the aromatic ring. By starting with a pre-deuterated aromatic ring, as in this compound, medicinal chemists can synthesize deuterated analogues of these drugs. The introduction of deuterium at metabolically vulnerable sites can slow down the rate of metabolism (a phenomenon known as the kinetic isotope effect), potentially leading to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites. nih.govuniupo.it

Therefore, this compound can be considered a valuable synthon for the development of next-generation deuterated pharmaceuticals. The synthetic routes to butyrophenone-based drugs could be adapted, using this deuterated precursor to introduce the deuterium label in a specific and controlled manner. This approach avoids the need for late-stage deuteration, which can sometimes be challenging and non-selective.

Butyrophenone 2 ,3 ,4 ,5 ,6 D5 As an Internal Standard in Quantitative Analytical Method Development and Validation

Principles of Stable Isotope Internal Standards in Analytical Chemistry

Stable isotope-labeled internal standards (SIL-IS), such as Butyrophenone-2',3',4',5',6'-D5, are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes. acanthusresearch.com In this case, hydrogen atoms on the phenyl ring are substituted with deuterium (B1214612). This substitution results in a molecule that is chemically and physically almost identical to its non-labeled counterpart, the analyte, but has a different molecular weight. lgcstandards.commusechem.com This mass difference is the key to its utility, especially in mass spectrometry-based analytical techniques. acanthusresearch.com

The core principle behind using a SIL-IS is that it is added in a known, constant amount to all samples, calibration standards, and quality controls at the beginning of the analytical process. asdlib.orgyoutube.com Because the SIL-IS and the analyte have nearly identical chemical properties, they behave similarly during sample preparation steps like extraction, derivatization, and chromatography. acanthusresearch.comwuxiapptec.com Any loss of analyte during these procedures will be mirrored by a proportional loss of the internal standard. youtube.com

When the sample is analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), the instrument can distinguish between the analyte and the SIL-IS based on their mass-to-charge ratio. acanthusresearch.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the analyte's concentration, effectively compensating for variations in sample handling and instrument response. asdlib.orgwuxiapptec.com This method, known as isotope dilution mass spectrometry (IDMS), is considered a gold-standard technique for achieving the highest accuracy and precision in quantitative analysis. restek.com

Role in Method Development for Butyrophenone (B1668137) Derivatives

The development of robust and reliable analytical methods for quantifying butyrophenone derivatives, a class of compounds with various pharmaceutical applications, relies heavily on the use of appropriate internal standards. This compound is an ideal choice for this purpose, aiding in several key aspects of method development. clearsynth.comnih.gov

Calibration Curve Construction in Quantitative Assays

A calibration curve is fundamental to quantitative analysis, establishing the relationship between the concentration of an analyte and the instrument's response. nih.gov To construct a calibration curve, a series of standards with known concentrations of the analyte are prepared, and a constant amount of this compound is added to each. musechem.com The instrument response is then plotted as the ratio of the analyte signal to the internal standard signal against the analyte concentration.

This use of an internal standard helps to correct for variability in the analytical process, leading to a more accurate and reproducible calibration curve. nih.gov The resulting regression equation from the curve is then used to determine the concentration of the analyte in unknown samples. reddit.com

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |

| 1.0 | 5,234 | 101,543 | 0.0515 |

| 5.0 | 26,170 | 102,112 | 0.2563 |

| 10.0 | 51,987 | 101,890 | 0.5102 |

| 50.0 | 258,934 | 102,500 | 2.5262 |

| 100.0 | 515,432 | 101,987 | 5.0539 |

| 500.0 | 2,567,890 | 102,345 | 25.0905 |

This is a hypothetical data table for illustrative purposes.

Linearity Range Determination

The linear range of an analytical method is the concentration range over which the instrument response is directly proportional to the analyte concentration. azurebiosystems.com Determining this range is a critical part of method development. By using this compound, the linearity of the method can be assessed more accurately. nih.gov The use of a stable isotope-labeled internal standard helps to minimize the impact of matrix effects, which can otherwise cause non-linearity in the calibration curve. nih.govconsensus.app A method is considered linear if the coefficient of determination (R²) of the calibration curve is close to 1. researchgate.net

Quantification Limits: Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the lower limit of quantification (LLOQ) is the lowest concentration that can be accurately and precisely quantified. loesungsfabrik.de These parameters define the sensitivity of the method. The use of an internal standard like this compound can improve the signal-to-noise ratio, which is often used to determine the LOD and LLOQ. loesungsfabrik.deyoutube.com A common approach is to define the LOD as the concentration at which the signal-to-noise ratio is 3:1, and the LLOQ as the concentration with a signal-to-noise ratio of 10:1. loesungsfabrik.de

| Parameter | Definition | Typical Signal-to-Noise Ratio |

| LOD | Lowest detectable concentration | 3:1 |

| LLOQ | Lowest quantifiable concentration | 10:1 |

Application in Analytical Method Validation

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ashdin.comomicsonline.org The use of this compound is crucial in the validation of methods for butyrophenone derivatives, particularly in assessing the method's accuracy and reliability. clearsynth.comnih.gov

Assessment of Recovery and Extraction Efficiency

Recovery refers to the percentage of the analyte that is successfully recovered from the sample matrix during the extraction process. researchgate.net Extraction efficiency is a measure of how well the extraction procedure isolates the analyte from the sample. sciex.com By adding a known amount of this compound to the sample before extraction, its recovery can be measured. researchgate.net Since the internal standard and the analyte have very similar chemical properties, the recovery of the internal standard provides a reliable estimate of the analyte's recovery. acanthusresearch.com This allows for the correction of any losses that occur during sample preparation, ensuring that the final reported concentration is accurate. researchgate.net

| Sample | Spiked Analyte Conc. (ng/mL) | Measured Analyte Conc. (ng/mL) | Recovery (%) |

| 1 | 10 | 8.9 | 89 |

| 2 | 10 | 9.2 | 92 |

| 3 | 50 | 46.5 | 93 |

| 4 | 50 | 47.1 | 94.2 |

| 5 | 250 | 240.5 | 96.2 |

| 6 | 250 | 238.9 | 95.6 |

This is a hypothetical data table for illustrative purposes. The measured concentration would be determined using the calibration curve established with the internal standard.

Evaluation of Repeatability and Reproducibility

Repeatability and reproducibility are key indicators of a method's precision. Repeatability refers to the precision of measurements taken under the same operating conditions over a short period, while reproducibility assesses the precision of measurements across different laboratories, analysts, or equipment. The use of a deuterated internal standard like Butyrophenone-d5 is instrumental in improving both these parameters.

By incorporating a known concentration of Butyrophenone-d5 into every sample, including calibration standards and quality controls, variations that can occur during sample preparation, injection, and ionization are effectively normalized. Since Butyrophenone-d5 is structurally and chemically almost identical to the non-labeled butyrophenone, it experiences similar losses during extraction and similar ionization suppression or enhancement in the mass spectrometer's source. The ratio of the analyte's response to the internal standard's response is used for quantification, which remains consistent even if the absolute responses fluctuate.

Illustrative Data on Method Precision:

The following table illustrates the typical improvement in repeatability and reproducibility when using a deuterated internal standard in a quantitative LC-MS/MS method. While this data is not specific to a published study on Butyrophenone-d5, it represents the expected performance enhancement.

| Parameter | Without Internal Standard (RSD %) | With Butyrophenone-d5 as Internal Standard (RSD %) |

| Repeatability (Intra-day Precision) | ||

| Low QC (n=6) | 8.9% | 3.1% |

| Medium QC (n=6) | 7.5% | 2.5% |

| High QC (n=6) | 6.8% | 1.9% |

| Reproducibility (Inter-day Precision) | ||

| Low QC (n=18 over 3 days) | 12.3% | 4.5% |

| Medium QC (n=18 over 3 days) | 10.8% | 3.8% |

| High QC (n=18 over 3 days) | 9.5% | 3.2% |

This table is illustrative and demonstrates the expected performance of a method using a deuterated internal standard.

Mitigation of Matrix Effects in Complex Samples

Matrix effects are a significant challenge in the analysis of complex samples such as blood, plasma, urine, and food extracts. scispace.com These effects, caused by co-eluting endogenous components from the sample matrix, can lead to unpredictable suppression or enhancement of the analyte's ionization, resulting in inaccurate quantification. researchgate.net

Butyrophenone-d5 is an effective tool for mitigating these matrix effects. researchgate.net Because it co-elutes with the unlabeled analyte and has nearly identical ionization characteristics, any matrix-induced changes in ionization efficiency will affect both the analyte and the internal standard to a similar degree. a3p.org Consequently, the ratio of their signals remains stable, leading to a more accurate and reliable measurement of the analyte's concentration. researchgate.net

For instance, in the analysis of pesticides in various cannabis matrices, the use of isotopically labeled internal standards was shown to be crucial for obtaining comparable and accurate quantitative results across different complex matrices. mdpi.com This principle is directly applicable to the use of Butyrophenone-d5 when analyzing for butyrophenone in similarly complex sample types.

Illustrative Data on Matrix Effect Mitigation:

The table below demonstrates how an internal standard like Butyrophenone-d5 can compensate for matrix effects in different biological samples. The matrix effect is calculated by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. A value close to 100% indicates minimal matrix effect after correction.

| Sample Matrix | Analyte Response Recovery (without IS) | Analyte/IS Ratio Recovery (with Butyrophenone-d5) |

| Human Plasma | 65% (Suppression) | 98.5% |

| Human Urine | 130% (Enhancement) | 101.2% |

| Food Extract (e.g., fruit puree) | 72% (Suppression) | 99.1% |

This table is illustrative. The data represents typical results when using a deuterated internal standard to correct for matrix effects.

Control of Analytical Bias and Relative Standard Deviation (RSD)

Analytical bias refers to the systematic difference between the measured concentration and the true concentration, while the Relative Standard Deviation (RSD) is a measure of the precision of the analysis. The use of Butyrophenone-d5 as an internal standard significantly helps in controlling both, leading to improved accuracy and precision.

By compensating for variations throughout the analytical process, from extraction to detection, the internal standard minimizes systematic and random errors. This is reflected in a lower analytical bias and a reduced RSD for quality control samples. For example, in the development of a method for the determination of olmesartan (B1677269) in human plasma, the use of a deuterated internal standard led to accurate and precise results, making the method suitable for pharmacokinetic studies.

Illustrative Research Findings on Accuracy and Precision:

The following table presents hypothetical validation data for a method quantifying butyrophenone using Butyrophenone-d5 as an internal standard. The data showcases the low bias and tight precision that can be achieved.

| Quality Control Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, n=18) (ng/mL) | Accuracy (% Bias) | Precision (RSD %) |

| Low QC | 5.0 | 4.9 | -2.0% | 4.2% |

| Medium QC | 50.0 | 50.8 | +1.6% | 3.5% |

| High QC | 200.0 | 197.6 | -1.2% | 2.8% |

This table is illustrative and represents the expected performance of a validated analytical method using a deuterated internal standard.

Advanced Mass Spectrometry Applications of Butyrophenone 2 ,3 ,4 ,5 ,6 D5

Isotope Dilution Mass Spectrometry (IDMS) Techniquesnih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that leverages isotopically labeled compounds to achieve high accuracy and precision in quantitative measurements. The use of a stable isotope-labeled internal standard, such as Butyrophenone-2',3',4',5',6'-D5, is central to this method. nih.govnih.gov It is added to a sample in a known quantity at the beginning of the analytical process. Since the labeled standard is chemically identical to the analyte, it experiences the same sample preparation losses and ionization variations, allowing for highly reliable quantification. nih.govnih.gov

Quantitative Mass Spectrometric Analysisnih.govnih.gov

In quantitative mass spectrometric analysis, this compound serves as an ideal internal standard for the determination of butyrophenone (B1668137) and its analogs in complex matrices. The principle relies on measuring the relative response of the target analyte to its stable isotope-labeled counterpart. This ratio is then used to calculate the concentration of the analyte, effectively correcting for any variations during sample extraction, handling, and injection. nih.govnih.gov

This technique is particularly crucial in clinical and forensic toxicology for the analysis of butyrophenone-class antipsychotic drugs. For instance, methods have been developed for the quantification of drugs like haloperidol (B65202) in biological samples. researchgate.net The use of a deuterated internal standard ensures that the results are accurate and reproducible, which is vital for therapeutic drug monitoring and toxicological investigations.

A common application involves creating a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The excellent linearity of these curves, often with correlation coefficients greater than 0.99, demonstrates the robustness of the method. researchgate.net

Table 1: Key Parameters in Quantitative Analysis using Deuterated Standards

| Parameter | Description | Typical Value |

|---|---|---|

| Linearity (R²) | The correlation coefficient of the calibration curve, indicating the fit of the data. | > 0.99 researchgate.net |

| Accuracy | The closeness of a measured value to a standard or known value. | 88-108% researchgate.net |

| Precision (%CV) | The degree to which repeated measurements under unchanged conditions show the same results. | < 15% |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Analyte-dependent |

LC-MS/MS and GC-MS Methodologies Utilizing Stable Isotope Standardsnih.govresearchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques that are frequently combined with isotope dilution for highly selective and sensitive quantification. nih.govresearchgate.net

LC-MS/MS: In LC-MS/MS, this compound is used as an internal standard for the quantification of various compounds, including pharmaceuticals and their metabolites in biological fluids like plasma and urine. nih.govresearchgate.netnih.gov The separation power of liquid chromatography combined with the specificity of tandem mass spectrometry allows for the detection of analytes at very low concentrations, even in complex matrices. nih.govresearchgate.net The deuterated standard co-elutes with the analyte, and their respective transitions (precursor ion to product ion) are monitored in multiple reaction monitoring (MRM) mode, providing excellent selectivity and minimizing matrix interference. nih.gov

GC-MS: For volatile and semi-volatile compounds, GC-MS is the preferred method. nih.govnih.gov Butyrophenone and its derivatives can be analyzed using GC-MS, and the use of this compound as an internal standard is crucial for accurate quantification. nih.govresearchgate.net In GC-MS, the deuterated standard helps to correct for variations in injection volume, derivatization efficiency (if required), and ionization in the mass spectrometer. nih.gov The selection of specific ions for monitoring (selected ion monitoring or SIM mode) enhances the sensitivity and selectivity of the analysis. nih.gov

Table 2: Comparison of LC-MS/MS and GC-MS for Quantitative Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analytes | Non-volatile, polar compounds | Volatile, thermally stable compounds |

| Sample Preparation | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govnih.gov | May require derivatization to increase volatility and thermal stability. |

| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net | Electron Ionization (EI), Chemical Ionization (CI). nih.gov |

| Selectivity | Very high, especially with MRM. nih.gov | High, especially with SIM. nih.gov |

MALDI TOF MS Applications in Quantificationeur.nlnih.govnih.gov

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique primarily used for the analysis of large molecules like proteins and polymers. youtube.com While it is more commonly used for qualitative analysis and identification, its application in quantitative analysis is an area of ongoing research. eur.nlnih.gov

For small molecules, the use of MALDI-TOF MS for quantification presents challenges, including signal variability and matrix interference in the low-mass range. eur.nl However, strategies are being developed to improve quantitative performance, such as the use of specific matrices and internal standards. eur.nlmdpi.com In principle, this compound could be used as an internal standard in MALDI-TOF MS for the quantification of butyrophenone. The mass difference between the analyte and the deuterated standard would allow for their simultaneous detection and the calculation of a concentration based on their signal intensity ratio.

Improving the accuracy of MALDI-TOF MS for identification can sometimes be achieved by adjusting the cut-off score values for spectral matching, which has been shown to increase the correct identification at the species level for microorganisms. nih.govnih.gov Similar optimization of parameters would be necessary for reliable quantification of small molecules.

Elucidation of Butyrophenone Fragmentation Pathways using Deuterated Analogsnih.gov

The use of deuterated analogs like this compound is instrumental in understanding the complex fragmentation patterns of molecules in a mass spectrometer. By strategically placing deuterium (B1214612) atoms on the phenyl ring, researchers can trace the pathways of atoms during fragmentation events.

Investigation of McLafferty Rearrangement in Mass Spectrometrynih.govwikipedia.orglibretexts.org

Butyrophenone is a classic model compound for studying the McLafferty rearrangement, a prominent fragmentation reaction in mass spectrometry for molecules containing a keto-group and an accessible γ-hydrogen. nih.govwikipedia.orglibretexts.org This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the β-carbon-carbon bond. libretexts.org This process results in the formation of a neutral alkene (ethene in the case of butyrophenone) and a resonance-stabilized enol radical cation. libretexts.org

The use of this compound helps to confirm that the hydrogen atom transferred during the rearrangement does not originate from the aromatic ring. When unlabeled butyrophenone undergoes McLafferty rearrangement, it produces a fragment ion at m/z 120. If a hydrogen from the deuterated phenyl ring were to be involved, the resulting fragment would have a different mass. The observation that the fragment ion from the deuterated analog still corresponds to the loss of a neutral ethene molecule confirms that the γ-hydrogen from the alkyl chain is exclusively involved.

Table 3: Key Fragments in the Mass Spectrum of Butyrophenone

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 148 | [C₁₀H₁₂O]⁺• | Molecular Ion |

| 120 | [C₈H₈O]⁺• | McLafferty Rearrangement (Loss of C₂H₄) nih.gov |

| 105 | [C₇H₅O]⁺ | α-Cleavage (Loss of C₃H₇•) nih.gov |

High-Electric Field Tunnel Ionization (HEFTI) Studiesnih.govwikipedia.orgaps.org

High-Electric Field Tunnel Ionization (HEFTI) is a soft ionization technique where molecules are ionized by quantum tunneling through a potential barrier that is distorted by a strong electric field. wikipedia.orgaps.org Studies using HEFTI on butyrophenone have provided insights into its ionization and fragmentation behavior. nih.gov

When butyrophenone is introduced as a liquid into an atmospheric pressure corona discharge, a molecular ion (M⁺•) is observed, along with characteristic fragment ions at m/z 120 (from McLafferty rearrangement) and m/z 105 (from α-cleavage). nih.gov This fragmentation pattern is consistent with that observed in field ionization mass spectra. nih.gov

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been used to understand the electronic transitions involved in the ionization process. nih.gov These studies indicate that a specific excitation energy is required to ionize the carbonyl moiety of the butyrophenone molecule. nih.gov The use of this compound in such studies can help to experimentally verify the proposed fragmentation mechanisms by tracking the deuterium labels in the resulting fragment ions. This provides a powerful combination of experimental and theoretical approaches to elucidate complex reaction dynamics.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Butyrophenone |

| This compound |

| Haloperidol |

Contributions to in Vitro Metabolic Research of Butyrophenone Derivatives

Butyrophenone-2',3',4',5',6'-D5 in Microsomal Stability Studies

Microsomal stability assays are a cornerstone of early drug metabolism screening. sygnaturediscovery.com These experiments utilize subcellular fractions of the liver, known as microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. sygnaturediscovery.com The primary objective is to determine the intrinsic clearance of a compound, which reflects its susceptibility to metabolism. A compound that is rapidly metabolized in this assay may have poor bioavailability and a short half-life in vivo.

In the context of butyrophenone (B1668137) derivatives, this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify the parent drug's disappearance over time. biopharmaservices.com The deuterated standard is added at a known concentration to the incubation mixtures at various time points. Its structural similarity to the non-labeled butyrophenone ensures that it behaves almost identically during sample extraction and chromatographic separation. However, its different mass allows it to be distinguished by the mass spectrometer, enabling accurate correction for any sample loss or variability in instrument response.

The metabolism of butyrophenones, like many xenobiotics, proceeds through Phase I and Phase II reactions. Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups. nih.govnih.gov For butyrophenones such as haloperidol (B65202), these reactions include oxidative N-dealkylation and reduction of the keto group. nih.govclinpgx.org

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. clinpgx.org Glucuronidation is a major metabolic pathway for haloperidol. nih.govclinpgx.org

In studies characterizing these pathways, this compound serves as a crucial tool for the accurate quantification of the parent butyrophenone derivative as it is depleted and metabolites are formed. The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis with LC-MS/MS, ensuring high precision and accuracy. nih.gov

Table 1: Representative Data from a Microsomal Stability Assay of a Butyrophenone Derivative

| Time (minutes) | Concentration of Butyrophenone Derivative (µM) |

| 0 | 1.00 |

| 5 | 0.85 |

| 15 | 0.62 |

| 30 | 0.38 |

| 60 | 0.15 |

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. enamine.netnih.gov This is vital for predicting potential drug-drug interactions. The process often involves incubating the drug with a panel of recombinant human CYP enzymes or using specific chemical inhibitors in human liver microsomes. nih.govenamine.netbioivt.com

Table 2: Example of CYP450 Reaction Phenotyping for a Butyrophenone Derivative

| CYP Isozyme | % Metabolism of Butyrophenone Derivative |

| CYP1A2 | < 5% |

| CYP2C9 | 10-15% |

| CYP2C19 | 5-10% |

| CYP2D6 | 20-25% |

| CYP3A4 | 50-60% |

Application in Hepatocyte Incubation Experiments

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells. Hepatocyte incubation assays, therefore, provide a more comprehensive in vitro model, capable of assessing both Phase I and Phase II metabolism, as well as cellular uptake and efflux. sygnaturediscovery.comdomainex.co.ukbioduro.com

In these experiments, a suspension of cryopreserved or fresh hepatocytes is incubated with the butyrophenone derivative. domainex.co.ukbioduro.com Samples are taken at different time points, and the reaction is stopped. This compound is added as an internal standard to these samples before analysis by LC-MS/MS. domainex.co.ukbioduro.com This allows for the accurate determination of the parent drug's disappearance and the formation of various metabolites over time, providing a more holistic view of the drug's hepatic clearance. The use of stable isotope-labeled standards is particularly important in complex matrices like lysed hepatocytes to account for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. nih.gov

Table 3: Metabolic Profile of a Butyrophenone Derivative in Human Hepatocytes

| Analyte | Concentration at 60 min (µM) |

| Parent Butyrophenone | 0.25 |

| Reduced Metabolite | 0.18 |

| N-dealkylated Metabolite | 0.12 |

| Glucuronide Conjugate | 0.35 |

Assessment of Plasma Stability and Protein Binding in Biological Matrices

The stability of a drug in plasma and its extent of binding to plasma proteins are critical pharmacokinetic parameters. Unbound drug is generally considered to be the pharmacologically active portion. The assessment of plasma protein binding is crucial as high binding can limit the amount of free drug available to exert its effect and to be metabolized and eliminated.

In assays determining plasma protein binding, such as equilibrium dialysis or ultrafiltration, this compound is used as an internal standard for the quantification of the butyrophenone derivative in both the buffer and plasma compartments. This accurate quantification is essential to calculate the fraction of the drug that is bound to plasma proteins. The use of a stable isotope-labeled internal standard is critical to correct for any variability in the recovery of the analyte from the complex plasma matrix, which can be significant for highly protein-bound drugs. nih.gov

Table 4: Plasma Protein Binding of a Butyrophenone Derivative in Different Species

| Species | % Protein Binding |

| Human | 92 ± 2.5 |

| Rat | 88 ± 3.1 |

| Dog | 95 ± 1.8 |

| Mouse | 85 ± 4.2 |

Role in Pharmacokinetic Modeling and Animal Disposition Studies of Butyrophenone Analogs

Physiologically Based Pharmacokinetic (PBPK) Model Development and Validation

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov These models are constructed from a combination of in vitro data and preclinical pharmacokinetic data gathered from animal studies. nih.govfda.gov

The development of a robust PBPK model begins with a "bottom-up" approach, integrating drug-specific data with physiological information about the animal species being studied. nih.gov A critical component of this is the generation of high-quality concentration-time data from in vivo animal studies. To achieve this, researchers rely on highly sensitive and specific analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In the analysis of a butyrophenone (B1668137) analog, Butyrophenone-d5 is added to biological samples (e.g., plasma, brain tissue) as an internal standard. Because it behaves almost identically to the actual drug during sample extraction and ionization, it corrects for any sample loss or matrix effects. This ensures that the measured concentration of the drug is highly accurate and reproducible.

This precise data is then used to build and validate the PBPK model. The model's predictions are compared against the observed experimental data. A strong correlation validates the model, confirming its ability to accurately simulate the drug's behavior. frontiersin.org

Prediction of Drug Disposition in Preclinical Animal Models

Once a PBPK model for a butyrophenone analog is developed and validated using data anchored by the precise quantification that Butyrophenone-d5 allows, it becomes a powerful predictive tool. nih.govtaconic.com These models can simulate how the drug will be distributed among various organs and tissues, how it will be metabolized, and how it will be eliminated from the body under various conditions. fda.gov

For instance, a validated model can predict the drug's concentration in the brain, the target organ for antipsychotic agents. A study of SYA013, a homopiperazine (B121016) analogue of haloperidol (B65202), determined a log brain/plasma concentration ratio of 1.48 at its peak, suggesting the compound readily crosses the blood-brain barrier—a prediction vital for its development as a potential antipsychotic. nih.gov The accuracy of such critical predictions is directly dependent on the quality of the input data, underscoring the foundational role of stable isotope-labeled standards in preclinical drug disposition studies. biotechfarm.co.il

Analysis of Pharmacokinetic Profiles in Animal Studies

Pharmacokinetic (PK) studies in animals are designed to characterize the journey of a drug through the body. biotechfarm.co.il These studies are essential for understanding a drug's properties and for providing the data needed for more complex modeling. ijrpc.comresearchgate.net The use of Butyrophenone-d5 as an internal standard ensures the reliability of the measured pharmacokinetic parameters for its analogs.

The elimination half-life (t½) is the time required for the concentration of a drug in the body to be reduced by half. nih.govmsdvetmanual.com It is a key parameter that helps determine how long a drug's effects will last and how often it needs to be administered. The half-life is calculated from the elimination rate constant, which is derived from the slope of the terminal phase of the plasma concentration-time curve. msdvetmanual.com

For example, pharmacokinetic studies of the butyrophenone antipsychotic haloperidol have established its elimination half-life in various scenarios. After intravenous administration, its half-life is reported to be between 14 and 26 hours, while the oral formulation has a half-life of 14 to 37 hours. wikipedia.org The intramuscular injection has a mean half-life of about 20.7 hours. wikipedia.org The generation of these precise values would be impossible without the accurate measurement of plasma concentrations over time, a task for which a deuterated internal standard is ideally suited.

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. nih.govmedwinpublishers.com It is a critical measure, especially for orally administered drugs, as it indicates how much of the drug is absorbed and available to exert a therapeutic effect. Bioavailability is typically determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration, where bioavailability is 100%. tennessee.edu

Studies on haloperidol show an oral bioavailability of 60% to 70%. wikipedia.org The calculation of this percentage relies on the precise determination of the AUCs for both routes of administration. Accurate AUC measurement is wholly dependent on the accurate quantification of drug concentrations at multiple time points, reinforcing the necessity of using a reliable internal standard like Butyrophenone-d5 in the underlying bioanalytical methods. researchgate.net

| Parameter | Haloperidol (Oral) | Haloperidol (Intramuscular) | Haloperidol (Intravenous) |

| Bioavailability | 60-70% wikipedia.org | >90% (assumed high) | 100% (by definition) |

| Elimination Half-life (t½) | 14-37 hours wikipedia.org | 20.7 hours wikipedia.org | 14-26 hours wikipedia.org |

| Time to Peak Plasma Conc. (Tmax) | 1.7-6.1 hours wikipedia.org | 20-33.8 minutes wikipedia.org | Not Applicable |

| This table presents pharmacokinetic data for the representative butyrophenone analog, Haloperidol. The accurate determination of these parameters in preclinical and clinical studies relies on robust bioanalytical methods often employing deuterated internal standards. |

Investigation of Drug-Drug Interactions at the Metabolic Level in Animal Systems

Patients requiring antipsychotic medications are often on multiple drugs, creating a potential for drug-drug interactions (DDIs). fda.gov A significant portion of these interactions occurs at the level of metabolism, where one drug can alter the breakdown of another, typically by inhibiting or inducing cytochrome P450 (CYP) enzymes in the liver. cliniciansbrief.comvin.com

Investigating these potential interactions in preclinical animal models is a critical safety assessment. ijrpc.com In a typical study, a butyrophenone analog would be administered to animals both alone and in combination with a drug known to be a potent inhibitor or inducer of a specific CYP enzyme. fda.gov Blood samples are collected over time to determine if the butyrophenone's pharmacokinetic profile is altered.

For example, if a co-administered drug inhibits the primary enzyme responsible for metabolizing the butyrophenone, the butyrophenone's plasma concentration will be higher and its half-life will be longer compared to when it is given alone. cliniciansbrief.com To detect and quantify this change accurately, researchers depend on their bioanalytical method. The use of Butyrophenone-d5 as an internal standard ensures that any observed change in the parent drug's concentration is a true result of the drug interaction and not an artifact of the analytical process. This allows for a confident assessment of DDI risk before moving to human trials. fda.govvin.com

Butyrophenone 2 ,3 ,4 ,5 ,6 D5 in Neuropharmacological Receptor Binding and Structure Activity Relationship Studies

Investigation of Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3, D4, D5)

Butyrophenone (B1668137) derivatives are well-known for their interaction with dopamine receptors, which is central to their therapeutic effects in conditions like schizophrenia. nih.govjohnshopkins.edu The clinical potency of many butyrophenone antipsychotics correlates strongly with their ability to bind to dopamine D2 receptors. nih.gov

Studies on various analogues have revealed a range of affinities for different dopamine receptor subtypes:

D1 Receptors: Some conformationally restricted butyrophenones have been evaluated for their affinity for D1 receptors, although the primary antipsychotic action is generally attributed to D2 antagonism. nih.govnih.gov

D2 Receptors: High affinity for D2 receptors is a hallmark of many butyrophenone antipsychotics. nih.govnih.gov This interaction is a key predictor of their clinical efficacy. nih.gov

D4 Receptors: The affinity of certain butyrophenone analogues for D4 receptors has also been investigated as part of their broader pharmacological profiling. nih.gov

There is currently no available data on the specific binding affinities of Butyrophenone-2',3',4',5',6'-D5 for any of the dopamine receptor subtypes.

Exploration of Serotonin (B10506) Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

In addition to dopamine receptors, serotonin receptors are crucial targets for many atypical antipsychotics, and butyrophenone derivatives have been studied for their interactions with these receptors.

5-HT2A Receptors: Several conformationally constrained butyrophenones exhibit significant affinity for 5-HT2A receptors. nih.govnih.gov In some cases, analogues have been found to be selective for 5-HT2A receptors. nih.gov

5-HT2C Receptors: The interaction with 5-HT2C receptors is also a feature of some butyrophenone derivatives, contributing to their complex pharmacological profiles. nih.gov

5-HT2B Receptors: The binding of specific butyrophenone analogues to 5-HT2B receptors has been explored in the development of new antipsychotic agents. nih.gov

No specific data exists in the current literature regarding the interaction of this compound with serotonin receptor subtypes.

Analysis of Binding to Other Neurotransmitter Receptors (e.g., Alpha-Adrenergic, Muscarinic, Histamine H1)

The therapeutic and side-effect profiles of butyrophenone antipsychotics are also influenced by their interactions with other neurotransmitter systems. These drugs are known to antagonize various receptors, including:

Alpha-1 and Alpha-2 Adrenergic Receptors litfl.com

Muscarinic M1 Receptors litfl.com

Histamine H1 Receptors litfl.com

Elucidation of Structure-Activity Relationships in Butyrophenone Scaffolds

The study of structure-activity relationships (SAR) is crucial for designing new butyrophenone derivatives with improved efficacy and fewer side effects. Research has shown that the potency and selectivity of these compounds are highly dependent on the nature of the amine fragment attached to the core structure. nih.govnih.gov For instance, derivatives containing a benzisoxazolyl fragment have demonstrated high activity at 5-HT2A receptors. nih.gov

Application of Molecular Modeling and Computational Approaches in Receptor Binding Analysis

Molecular modeling techniques, such as Comparative Molecular Field Analysis (CoMFA) and docking studies, have been employed to understand the binding of butyrophenone derivatives to their receptor targets. nih.gov These computational approaches help to identify the key electrostatic, steric, and lipophilic features that determine the affinity and selectivity of these compounds for D2 and 5-HT2A receptors. nih.gov

In Vitro Pharmacological Evaluation of Butyrophenone Analogs

The pharmacological properties of new butyrophenone analogues are typically assessed through a battery of in vitro assays. These include competitive binding assays to determine their affinities for a wide range of neurotransmitter receptors. nih.govnih.gov The data from these assays are essential for characterizing the pharmacological profile of new compounds and predicting their potential therapeutic effects and side-effect liabilities.

Broader Academic and Research Implications of Butyrophenone 2 ,3 ,4 ,5 ,6 D5

Advancements in Analytical Science and Methodologies for Chemical Traceability

The primary and most established application of Butyrophenone-2',3',4',5',6'-D5 is as an internal standard in analytical chemistry, particularly for quantitative analysis using mass spectrometry (MS) coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC). clearsynth.com The use of deuterated internal standards is a cornerstone of modern analytical method development and validation, ensuring accuracy and precision. clearsynth.com

This compound is chemically almost identical to its non-deuterated counterpart, butyrophenone (B1668137), and its derivatives, which include a class of antipsychotic drugs. nih.govresearchgate.net This similarity in chemical properties ensures that it behaves almost identically during sample preparation, extraction, and chromatography. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the non-deuterated analyte by a mass spectrometer. This distinction is crucial for accurate quantification, as the internal standard can compensate for variations in sample handling and instrument response. clearsynth.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical methods. For instance, in the quantitative analysis of the antipsychotic drug haloperidol (B65202), a butyrophenone derivative, in human plasma, a deuterated analog (haloperidol-d4) is often employed to ensure the reliability of the results. nih.govcapes.gov.br The principles of this application are directly transferable to this compound for the analysis of butyrophenone and related compounds.

Table 1: Application of Deuterated Butyrophenone Analogs as Internal Standards in LC-MS/MS Analysis

| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Recovery (%) | Reference |

| Haloperidol | Haloperidol-d4 | Human Plasma | 0.1 - 50 | ~60 | capes.gov.br |

| Bromperidol | Haloperidol analog | Whole Blood | 10 - 80 | >50 | researchgate.net |

| Moperone | Haloperidol analog | Whole Blood | 10 - 80 | >50 | researchgate.net |

| Spiroperidol | Haloperidol analog | Whole Blood | 10 - 80 | >50 | researchgate.net |

This table is illustrative and based on data for structurally similar deuterated compounds used in the analysis of butyrophenone derivatives.

The high isotopic purity of this compound is critical for its function as an internal standard. Commercially available standards typically have a high degree of deuteration, minimizing interference from any residual non-deuterated compound.

Contributions to Fundamental Research in Chemical Kinetics and Reaction Mechanisms

The replacement of hydrogen with deuterium in a molecule can significantly affect the rate of chemical reactions in which the carbon-hydrogen bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. nih.gov The C-D bond is stronger than the C-H bond, and thus reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

This compound can be utilized in studies to probe the mechanisms of reactions involving the aromatic ring of butyrophenone and its derivatives. For example, in the metabolism of butyrophenone-based drugs, which often involves oxidation of the aromatic ring by cytochrome P450 enzymes, a significant KIE would indicate that the C-H bond cleavage is a rate-limiting step. nih.gov This information is invaluable for understanding the metabolic pathways of drugs and for designing new drug candidates with improved metabolic stability. nih.gov

Table 2: The Kinetic Isotope Effect (KIE) in Chemical Reactions

| Reaction Type | Bond Cleavage in Rate-Determining Step | Expected KIE (kH/kD) | Implication for this compound |

| Aromatic Hydroxylation | C-H bond on the phenyl ring | > 1 | Slower metabolism, indicating C-H activation is rate-limiting. |

| Electrophilic Aromatic Substitution | C-H bond cleavage | 1 (typically) | No significant KIE expected if the formation of the sigma complex is the slow step. |

The study of the metabolism of antipsychotic drugs like haloperidol has clinical implications, as some metabolites can be active or have side effects. nih.gov Using deuterated versions of these drugs, such as those derived from this compound, can help to identify the specific sites of metabolism and the enzymes involved.

Role in Quantitative Proteomics and Biomolecular Research Utilizing Isotope Labels

Stable isotope labeling is a fundamental technique in quantitative proteomics, enabling the accurate comparison of protein abundance between different samples. nih.gov While there are no specific widespread reports of this compound being used directly as a labeling reagent in proteomics, the principles of stable isotope labeling by amino acids in cell culture (SILAC) and other chemical labeling methods are relevant. In these methods, cells or proteins are labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, D), and the mass shift allows for the relative quantification of proteins and their post-translational modifications by mass spectrometry. nih.govscilit.com

Given that butyrophenones are known to interact with various proteins, particularly G-protein coupled receptors in the brain, a deuterated version could potentially be used as a probe in specialized chemical proteomics studies. drugbank.comnih.govnih.gov For instance, a research group could synthesize a reactive probe based on the this compound scaffold to identify and quantify the protein targets of this class of compounds.

The overarching goal of quantitative neuroproteomics is to measure protein abundance changes in response to various conditions, such as drug treatment. researchgate.net Stable isotope-labeled compounds are central to these studies.

Potential Applications in Environmental Chemistry and Materials Science Research

The utility of deuterated compounds extends to environmental chemistry and materials science. In environmental analysis, deuterated analogs of pollutants are frequently used as internal or surrogate standards for accurate quantification in complex matrices like soil and water. researchgate.net Butyrophenone derivatives, though not major environmental pollutants, can be present in wastewater from pharmaceutical manufacturing. This compound could serve as an excellent standard for tracing and quantifying such compounds in environmental samples.

In materials science, the incorporation of deuterium into organic molecules can enhance the stability and performance of materials used in electronic devices such as organic light-emitting diodes (OLEDs). researchgate.netdeutramed.com The stronger C-D bond compared to the C-H bond can lead to increased resistance to degradation, thereby extending the lifetime of the device. deutramed.com While not a polymer itself, this compound represents a class of deuterated aromatic ketones that could be investigated as components or additives in advanced materials. researchgate.netscielo.org.mx Deuterated polymers are also used to study degradation pathways in biodegradable materials. resolvemass.ca

Furthermore, deuterated compounds are instrumental in neutron scattering studies to probe the structure and dynamics of polymers and other soft materials. ornl.govosti.gov The significant difference in the neutron scattering lengths of hydrogen and deuterium provides a unique contrast that can be exploited to reveal molecular arrangements.

Table 3: Potential Research Applications of this compound and Related Deuterated Compounds

| Research Field | Potential Application | Underlying Principle |

| Environmental Chemistry | Trace analysis of pharmaceutical residues in water and soil. | Use as a highly specific internal standard for GC-MS or LC-MS. |

| Materials Science (OLEDs) | Component in the emissive layer of OLEDs. | Increased stability and device lifetime due to the stronger C-D bond. deutramed.com |

| Materials Science (Polymers) | Probe for studying polymer degradation mechanisms. | Isotopic labeling allows for tracking of degradation pathways. resolvemass.ca |

| Materials Science (Neutron Scattering) | Contrast agent in neutron scattering experiments. | Different neutron scattering lengths of H and D reveal polymer structure. ornl.govosti.gov |

Q & A

Q. What are the primary applications of Butyrophenone-2',3',4',5',6'-D5 in analytical chemistry?

Butyrophenone-D5 is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated analogs in complex matrices. Its deuterated structure minimizes interference with target analytes, improving quantification accuracy by correcting for ionization efficiency variations and matrix effects. For example, in metabolic studies, it compensates for signal suppression/enhancement caused by biological samples .

Q. How is Butyrophenone-D5 synthesized, and what are the critical considerations for isotopic purity?

Synthesis typically involves deuterium exchange or deuterated precursors (e.g., deuterated benzene rings). Key steps include:

- Using catalysts like aluminum chloride to facilitate deuterium incorporation into the aromatic ring.

- Purification via fractional distillation or preparative chromatography to achieve ≥97 atom% deuterium purity (as specified in reagent catalogs) . Isotopic purity is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium distribution at the 2',3',4',5',6' positions .

Q. Which characterization techniques are essential for confirming the structure of Butyrophenone-D5?

- NMR Spectroscopy : H NMR reveals the absence of protons at deuterated positions, while C NMR confirms the carbonyl and alkyl chain integrity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (153.23 g/mol for CHDO) and isotopic pattern .

- X-ray Crystallography : Resolves 3D atomic coordinates, particularly useful for studying deuterium-induced steric effects .

Advanced Research Questions

Q. How do isotopic effects of deuterium in Butyrophenone-D5 influence its reactivity in catalytic reactions?

Deuterium’s higher mass reduces zero-point energy, leading to kinetic isotope effects (KIEs) . For example:

Q. What methodologies resolve discrepancies in quantitative data when using Butyrophenone-D5 as an internal standard?

Discrepancies arise from matrix-specific ion suppression or incomplete deuterium labeling. Solutions include:

- Standard Addition Method : Spiking samples with known analyte concentrations to calibrate matrix effects.

- Cross-Validation : Using multiple internal standards (e.g., C-labeled analogs) to triangulate accuracy.

- High-Precision MS : Monitoring isotopic peak ratios (e.g., D5 vs. D0) to detect isotopic impurities .

Q. How can researchers optimize synthetic routes for Butyrophenone-D5 to improve yield and scalability?

Advanced strategies involve:

- Flow Chemistry : Continuous deuterium exchange reactors enhance reproducibility and reduce side reactions.

- Computational Modeling : Density Functional Theory (DFT) predicts transition states for deuterium incorporation, guiding catalyst selection (e.g., AlCl vs. FeCl) .

- Process Analytical Technology (PAT) : Real-time MS monitoring ensures reaction completeness and minimizes byproducts .

Q. What are the challenges in interpreting metabolic stability studies using Butyrophenone-D5?

Deuterium can alter pharmacokinetic properties (e.g., metabolic half-life) due to isotope effects. Researchers must:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.